N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2-methoxynaphthaldehyde and 6-methylpyridine-3-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, such as enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of the methoxynaphthalene and methylpyridine groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with transition metals and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-8-15(11-20-13)19(23)22-21-12-17-16-6-4-3-5-14(16)9-10-18(17)24-2/h3-12H,1-2H3,(H,22,23)/b21-12+ |
InChI Key |
ATBBDOHLHNBQKP-CIAFOILYSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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